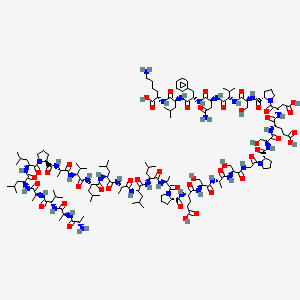
TRAF6 peptide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tumor necrosis factor receptor-associated factor 6 peptide is a synthetic peptide that mimics the binding motif of tumor necrosis factor receptor-associated factor 6, a key signaling molecule involved in various cellular processes. Tumor necrosis factor receptor-associated factor 6 is an E3 ubiquitin ligase that plays a crucial role in immune response, inflammation, and cell survival by mediating signal transduction from various receptors, including tumor necrosis factor receptor, interleukin 1 receptor, and Toll-like receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tumor necrosis factor receptor-associated factor 6 peptide typically involves solid-phase peptide synthesis, a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified
Industrial Production Methods
Industrial production of tumor necrosis factor receptor-associated factor 6 peptide follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are employed to increase efficiency and yield. Ultrasonication has been shown to improve the efficiency of solid-phase peptide synthesis by enhancing the coupling reactions .
Chemical Reactions Analysis
Types of Reactions
Tumor necrosis factor receptor-associated factor 6 peptide can undergo various chemical reactions, including:
Oxidation: Involving the formation of disulfide bonds between cysteine residues.
Reduction: Breaking disulfide bonds to yield free thiol groups.
Substitution: Modifying specific amino acid residues to alter peptide properties
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in aqueous or organic solvents.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine in buffered solutions.
Substitution: N-hydroxysuccinimide esters or carbodiimides in organic solvents
Major Products
The major products formed from these reactions include oxidized peptides with disulfide bonds, reduced peptides with free thiol groups, and substituted peptides with modified side chains .
Scientific Research Applications
Tumor necrosis factor receptor-associated factor 6 peptide has a wide range of scientific research applications:
Chemistry: Used as a model system to study peptide synthesis and modification.
Biology: Investigates protein-protein interactions and signaling pathways.
Medicine: Explores therapeutic potential in immune modulation and inflammation.
Industry: Develops peptide-based drugs and diagnostic tools .
Mechanism of Action
Tumor necrosis factor receptor-associated factor 6 peptide exerts its effects by mimicking the binding motif of tumor necrosis factor receptor-associated factor 6, allowing it to interact with specific receptors and signaling molecules. This interaction leads to the activation of downstream signaling pathways, including nuclear factor kappa-light-chain-enhancer of activated B cells and mitogen-activated protein kinase pathways . The peptide can also inhibit tumor necrosis factor receptor-associated factor 6-mediated signaling by acting as a decoy, preventing the binding of tumor necrosis factor receptor-associated factor 6 to its natural ligands .
Comparison with Similar Compounds
Similar Compounds
Tumor necrosis factor receptor-associated factor 2 peptide: Shares structural similarities but has different receptor binding specificity.
Tumor necrosis factor receptor-associated factor 5 peptide: Similar in function but involved in distinct signaling pathways.
Interleukin 1 receptor-associated kinase 1 peptide: Functions in similar pathways but with different molecular targets
Uniqueness
Tumor necrosis factor receptor-associated factor 6 peptide is unique due to its specific binding motif and ability to modulate multiple signaling pathways involved in immune response, inflammation, and cell survival. Its versatility makes it a valuable tool in both basic research and therapeutic development .
Properties
Molecular Formula |
C145H238N34O44 |
|---|---|
Molecular Weight |
3161.6 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C145H238N34O44/c1-68(2)53-89(161-128(205)94(58-73(11)12)165-140(217)113(76(17)18)174-120(197)83(26)153-135(212)104-41-35-51-178(104)143(220)97(59-74(13)14)167-129(206)92(56-71(7)8)160-117(194)81(24)154-139(216)112(75(15)16)173-119(196)82(25)150-115(192)78(21)147)124(201)151-79(22)116(193)159-91(55-70(5)6)127(204)162-90(54-69(3)4)125(202)155-84(27)142(219)177-50-34-42-105(177)137(214)157-87(45-47-110(188)189)123(200)170-100(65-181)132(209)152-80(23)118(195)169-99(64-180)121(198)149-63-108(185)176-49-33-40-103(176)136(213)171-101(66-182)133(210)156-86(44-46-109(186)187)122(199)168-98(62-111(190)191)144(221)179-52-36-43-106(179)138(215)172-102(67-183)134(211)175-114(77(19)20)141(218)166-96(61-107(148)184)131(208)164-95(60-85-37-29-28-30-38-85)130(207)163-93(57-72(9)10)126(203)158-88(145(222)223)39-31-32-48-146/h28-30,37-38,68-84,86-106,112-114,180-183H,31-36,39-67,146-147H2,1-27H3,(H2,148,184)(H,149,198)(H,150,192)(H,151,201)(H,152,209)(H,153,212)(H,154,216)(H,155,202)(H,156,210)(H,157,214)(H,158,203)(H,159,193)(H,160,194)(H,161,205)(H,162,204)(H,163,207)(H,164,208)(H,165,217)(H,166,218)(H,167,206)(H,168,199)(H,169,195)(H,170,200)(H,171,213)(H,172,215)(H,173,196)(H,174,197)(H,175,211)(H,186,187)(H,188,189)(H,190,191)(H,222,223)/t78-,79-,80-,81-,82-,83-,84-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,112-,113-,114-/m0/s1 |
InChI Key |
QJVDSWHEHFYKAP-VCYFOPKJSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)NCC(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CO)C(=O)NCC(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C5CCCN5C(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















